molecular formula C9H16N4O3 B2997115 2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid CAS No. 2225144-80-7

2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid

Cat. No. B2997115
CAS RN: 2225144-80-7
M. Wt: 228.252
InChI Key: GFXFOIRWQYQTRA-UHFFFAOYSA-N
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Description

“2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid” is a complex organic compound. It is a derivative of amino acids, which are the building blocks of proteins . The compound contains an azide group (-N3), which is a functional group characterized by the presence of three nitrogen atoms. Azide groups are known for their high reactivity and are often used in click chemistry .


Synthesis Analysis

The synthesis of such a compound could potentially involve the reaction of an appropriate amino acid with an azide source. Amino acids can be synthesized using various methods, including the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by S N 2 alkylation with a primary alkyl halide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azide group attached to a carbon atom, which is also attached to an amino group and a carboxylic acid group. This is typical of α-amino acids, where the amino group is attached to the α-carbon, i.e., the carbon atom adjacent to the carboxyl group .


Chemical Reactions Analysis

Azide groups are highly reactive and can participate in a variety of chemical reactions. For instance, they can undergo click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), to form bioconjugates .


Physical And Chemical Properties Analysis

Amino acids are generally soluble in water, have high melting points, and are optically active . The presence of the azide group could potentially affect these properties, making the compound more reactive.

Safety and Hazards

Azide compounds can be hazardous. Exposure to small amounts can result in symptoms such as rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, and skin burns . Therefore, handling of such compounds should be done with appropriate safety measures.

Future Directions

The use of azide-functionalized compounds in the synthesis of oligonucleotides has been explored, demonstrating that azide groups can withstand the conditions of oligonucleotide synthesis by phosphoramidite chemistry . This suggests potential applications of “2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid” in the field of bioconjugation and oligonucleotide synthesis.

Mechanism of Action

Target of Action

It’s worth noting that azido groups in molecules are often used in click chemistry reactions , suggesting that this compound could potentially interact with a variety of biological targets.

Mode of Action

The presence of an azido group suggests that it could participate in click chemistry reactions . These reactions are highly selective and can occur under physiological conditions, making them useful for studying biological systems.

Biochemical Pathways

A related compound, 3-azidopropanoyl coa (3az-coa), has been shown to effectively acylate proteins in cells . This suggests that 2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid could potentially influence protein acylation pathways.

Pharmacokinetics

The related compound 3az-coa has been reported to have remarkable cell permeability , which could suggest similar properties for 2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid.

Result of Action

Given its potential to participate in click chemistry reactions and possibly influence protein acylation pathways , it could have diverse effects depending on the specific biological context.

properties

IUPAC Name

2-(3-azidopropanoylamino)-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c1-9(2,3)7(8(15)16)12-6(14)4-5-11-13-10/h7H,4-5H2,1-3H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXFOIRWQYQTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Azidopropanamido)-3,3-dimethylbutanoic acid

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